molecular formula C32H29N3O3S B15011386 N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15011386
M. Wt: 535.7 g/mol
InChI Key: ULKUZOCBFCPVMQ-OJYCWLPVSA-N
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Description

N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . Another method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4.

    Reducing agents: LiAlH4, NaBH4.

    Substituting agents: RCOCl, CH3I.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets and pathways. For example, it may act as an allosteric activator of enzymes or interact with specific receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-[(Z)-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and a tetrahydrobenzothiophene core

Properties

Molecular Formula

C32H29N3O3S

Molecular Weight

535.7 g/mol

IUPAC Name

N-benzyl-2-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C32H29N3O3S/c1-37-28-17-23(15-16-27(28)38-21-25-12-6-5-11-24(25)18-33)20-35-32-30(26-13-7-8-14-29(26)39-32)31(36)34-19-22-9-3-2-4-10-22/h2-6,9-12,15-17,20H,7-8,13-14,19,21H2,1H3,(H,34,36)/b35-20-

InChI Key

ULKUZOCBFCPVMQ-OJYCWLPVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\C2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)OCC5=CC=CC=C5C#N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)OCC5=CC=CC=C5C#N

Origin of Product

United States

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